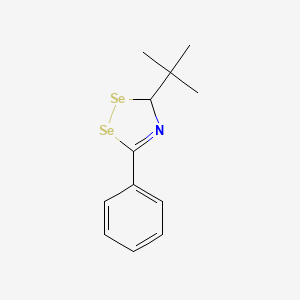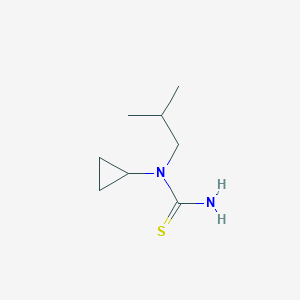![molecular formula C36H28O6 B12583117 Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate CAS No. 196491-97-1](/img/structure/B12583117.png)
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is a complex organic compound with the molecular formula C36H28O6 and a molecular weight of 556.604 g/mol . This compound is characterized by its unique structure, which includes multiple benzoyl and methoxy groups attached to a benzoate core. It is primarily used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-benzoylphenylmethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate exerts its effects involves interactions with various molecular targets. The benzoyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity and function. The compound may also interact with cellular membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,5-bis(benzoyloxy)benzoate
- Methyl 3,5-bis(benzyloxy)benzoate
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is unique due to its specific arrangement of benzoyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
196491-97-1 |
|---|---|
Molekularformel |
C36H28O6 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C36H28O6/c1-40-36(39)31-20-32(41-23-25-12-16-29(17-13-25)34(37)27-8-4-2-5-9-27)22-33(21-31)42-24-26-14-18-30(19-15-26)35(38)28-10-6-3-7-11-28/h2-22H,23-24H2,1H3 |
InChI-Schlüssel |
RVOFHMDRZBHNHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
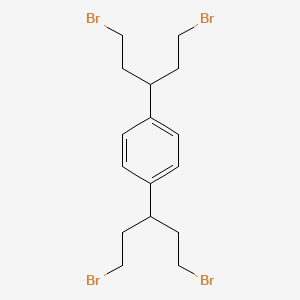
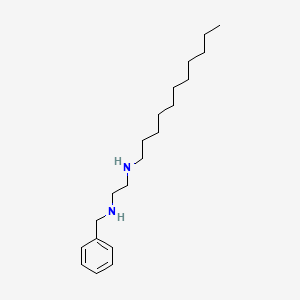
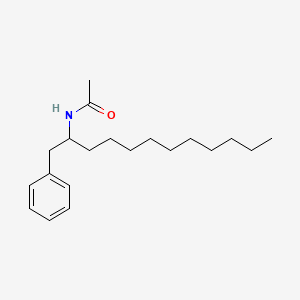
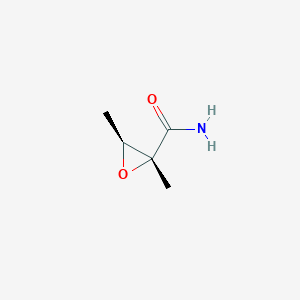

![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)
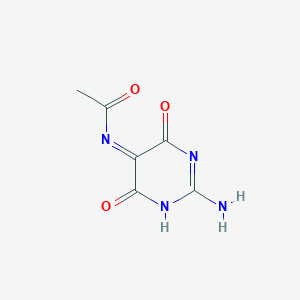
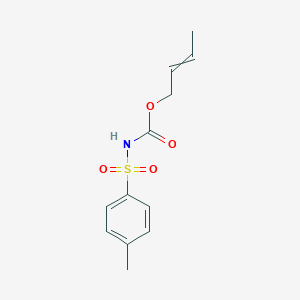
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
